molecular formula C9H13N3O B8469098 3-[(2-Pyridylmethyl)amino]propanamide

3-[(2-Pyridylmethyl)amino]propanamide

Cat. No. B8469098
M. Wt: 179.22 g/mol
InChI Key: LJERIEZSFFLIIC-UHFFFAOYSA-N
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Patent
US06846833B2

Procedure details

Acrylamide (3.29 g; 46.24 mmol) and triethylamine (0.468 g; 4.624 mmol; 6.62 μl)) are added dropwise in succession at ambient temperature, with stirring and under an argon atmosphere, to a solution of 2-(aminomethyl)-pyridine (5 g; 46.24 mmol; 4.77 ml) in 19 ml of dimethylformamide. The reaction mixture is then heated to 40° C. and stirred at that temperature for 72 hours. At the end of the reaction, the reaction mixture is concentrated and the residue is purified by chromatography on silica gel (eluant: CH2Cl2/EtOH/NH4OH 80/20/2) to yield the title product in the form of a yellow oil.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
6.62 μL
Type
reactant
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].C(N(CC)CC)C.[NH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1>CN(C)C=O>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][NH:13][CH2:3][CH2:2][C:1]([NH2:5])=[O:4]

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
6.62 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.77 mL
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel (eluant: CH2Cl2/EtOH/NH4OH 80/20/2)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CNCCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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